Cas no 1417569-62-0 (1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene)

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene 化学的及び物理的性質
名前と識別子
-
- 1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
- 4-Bromo-2,3-difluoro-(trifluoromethoxy)benzene
- Benzene, 1-bromo-2,3-difluoro-4-(trifluoromethoxy)-
- BBL102732
- STL556538
- s10072
- 1417569-62-0
- SCHEMBL20808464
- STZVSTCFPFXRII-UHFFFAOYSA-N
- MFCD22580964
- MS-20492
- CS-0328756
- AKOS016016458
- 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
-
- MDL: MFCD22580964
- インチ: 1S/C7H2BrF5O/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H
- InChIKey: STZVSTCFPFXRII-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1F)F)OC(F)(F)F
計算された属性
- 精确分子量: 275.92092g/mol
- 同位素质量: 275.92092g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 197
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 9.2
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC421100-5g |
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene |
1417569-62-0 | 95% | 5g |
£760.00 | 2023-09-02 | |
Apollo Scientific | PC421100-10g |
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene |
1417569-62-0 | 95% | 10g |
£955.00 | 2023-09-02 | |
Crysdot LLC | CD12144775-1g |
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene |
1417569-62-0 | 95+% | 1g |
$430 | 2024-07-23 | |
Key Organics Ltd | MS-20492-5g |
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene |
1417569-62-0 | >95% | 5g |
£618.00 | 2025-02-08 | |
Apollo Scientific | PC421100-1g |
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene |
1417569-62-0 | 95% | 1g |
£195.00 | 2023-09-02 | |
A2B Chem LLC | AA68472-10g |
Benzene, 1-bromo-2,3-difluoro-4-(trifluoromethoxy)- |
1417569-62-0 | 95% | 10g |
$915.00 | 2024-04-20 | |
abcr | AB486931-10g |
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene; . |
1417569-62-0 | 10g |
€1180.60 | 2025-02-27 | ||
Key Organics Ltd | MS-20492-1g |
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene |
1417569-62-0 | >95% | 1g |
£156.00 | 2025-02-08 | |
Key Organics Ltd | MS-20492-10g |
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene |
1417569-62-0 | >95% | 10g |
£774.00 | 2025-02-08 | |
Alichem | A013020175-1g |
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene |
1417569-62-0 | 95% | 1g |
400.83 USD | 2021-06-24 |
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene 関連文献
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzeneに関する追加情報
Comprehensive Overview of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene (CAS No. 1417569-62-0)
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene (CAS No. 1417569-62-0) is a highly specialized fluorinated aromatic compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This compound belongs to the class of halogenated benzene derivatives, which are widely used in pharmaceuticals, agrochemicals, and advanced material sciences. The presence of multiple fluorine atoms and a bromine substituent in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of fluorinated active pharmaceutical ingredients (APIs).
The growing demand for fluorinated compounds in the pharmaceutical industry has driven research into 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene. Fluorine incorporation into drug molecules often enhances their metabolic stability, bioavailability, and binding affinity to target proteins. This compound, with its trifluoromethoxy group and bromine atom, offers a strategic starting point for synthesizing complex molecules. Researchers are particularly interested in its potential for creating next-generation therapeutics, including kinase inhibitors and antiviral agents, which are currently hot topics in drug discovery.
In addition to pharmaceutical applications, 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is also explored in the field of advanced materials. Fluorinated aromatic compounds are known for their thermal stability, chemical resistance, and low surface energy, making them ideal for coatings, liquid crystals, and electronic materials. The compound's ability to act as a building block for high-performance polymers has sparked interest among material scientists, especially in the context of developing sustainable materials and green chemistry solutions.
From a synthetic chemistry perspective, the bromine substituent in 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, and the compound's compatibility with modern catalytic methods makes it a favorite among synthetic chemists. The difluoro and trifluoromethoxy groups further enhance its reactivity profile, enabling selective transformations that are otherwise challenging with non-fluorinated analogs.
Environmental and regulatory considerations are also critical when discussing fluorinated compounds. While 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is not classified as hazardous under current regulations, its handling and disposal must adhere to best practices to minimize environmental impact. The industry is increasingly focusing on sustainable fluorination methods and waste reduction strategies, aligning with global trends toward greener chemical processes. This compound's role in eco-friendly synthesis is an area of active investigation, particularly in reducing the carbon footprint of fluorochemical production.
Market trends indicate a rising demand for custom fluorinated intermediates like 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene, driven by the expansion of the pharmaceutical and electronics sectors. Suppliers and manufacturers are scaling up production to meet the needs of research institutions and industrial partners. The compound's CAS No. 1417569-62-0 serves as a unique identifier in procurement databases, ensuring precise sourcing for laboratories and production facilities worldwide.
In summary, 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene (CAS No. 1417569-62-0) is a multifaceted compound with broad applicability in cutting-edge scientific fields. Its significance in drug development, material science, and sustainable chemistry underscores its value as a research and industrial tool. As innovation in fluorinated chemistry continues to evolve, this compound is poised to play a pivotal role in shaping future technological advancements.
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